Alloc-Trp-OH
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Overview
Description
Alloc-Trp-OH, also known as N-allyloxycarbonyl-L-tryptophan, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis as a protecting group for the amino acid’s functional groups. The Alloc group is particularly useful due to its stability under acidic conditions and its ability to be removed under mild conditions using palladium catalysts.
Preparation Methods
Alloc-Trp-OH can be synthesized through various methods. One common approach involves the protection of the amino group of tryptophan with the allyloxycarbonyl (Alloc) group. This can be achieved by reacting tryptophan with allyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through crystallization or chromatography .
Chemical Reactions Analysis
Alloc-Trp-OH undergoes several types of chemical reactions, including:
Deprotection: The Alloc group can be removed using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of a hydrogen donor like phenylsilane. .
Coupling Reactions: this compound can participate in peptide coupling reactions, where it reacts with other amino acids to form peptide bonds.
Scientific Research Applications
Alloc-Trp-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Peptide Synthesis: this compound is used as a building block in the synthesis of peptides and proteins.
Drug Development: Peptides synthesized using this compound can be used in the development of new drugs, particularly in the design of peptide-based therapeutics.
Mechanism of Action
The mechanism of action of Alloc-Trp-OH primarily involves its role as a protecting group in peptide synthesis. The Alloc group protects the amino group of tryptophan, preventing it from participating in unwanted side reactions during the synthesis process. The Alloc group can be selectively removed under mild conditions using palladium catalysts, allowing for the controlled deprotection of the amino group .
Comparison with Similar Compounds
Alloc-Trp-OH can be compared with other protected amino acids, such as:
Boc-Trp-OH (tert-butyloxycarbonyl-L-tryptophan): Boc-Trp-OH uses the Boc group as a protecting group, which is stable under basic conditions and can be removed using acids like trifluoroacetic acid.
Fmoc-Trp-OH (9-fluorenylmethoxycarbonyl-L-tryptophan): Fmoc-Trp-OH uses the Fmoc group, which is stable under acidic conditions and can be removed using bases like piperidine.
Cbz-Trp-OH (benzyloxycarbonyl-L-tryptophan): Cbz-Trp-OH uses the Cbz group, which can be removed through hydrogenolysis using palladium on carbon.
This compound is unique in its stability under acidic conditions and its ability to be removed under mild conditions using palladium catalysts, making it a versatile protecting group in peptide synthesis .
Properties
Molecular Formula |
C15H16N2O4 |
---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H16N2O4/c1-2-7-21-15(20)17-13(14(18)19)8-10-9-16-12-6-4-3-5-11(10)12/h2-6,9,13,16H,1,7-8H2,(H,17,20)(H,18,19)/t13-/m1/s1 |
InChI Key |
LAGUHCRPQDBLGF-CYBMUJFWSA-N |
Isomeric SMILES |
C=CCOC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
C=CCOC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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